3,5-Dichloro-4-(methylthio)benzaldehyde

Catalog No.
S14579862
CAS No.
M.F
C8H6Cl2OS
M. Wt
221.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dichloro-4-(methylthio)benzaldehyde

Product Name

3,5-Dichloro-4-(methylthio)benzaldehyde

IUPAC Name

3,5-dichloro-4-methylsulfanylbenzaldehyde

Molecular Formula

C8H6Cl2OS

Molecular Weight

221.10 g/mol

InChI

InChI=1S/C8H6Cl2OS/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3

InChI Key

NAZJADYQMDJRIX-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1Cl)C=O)Cl

3,5-Dichloro-4-(methylthio)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde functional group with dichlorine substitutions at the 3 and 5 positions and a methylthio group at the 4 position. Its molecular formula is C9H8Cl2OS, and it has a molecular weight of approximately 239.14 g/mol. The compound exhibits a complex structure that contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.

Due to its functional groups:

  • Nucleophilic Addition: The carbonyl group in the benzaldehyde can undergo nucleophilic addition reactions, forming alcohols or other derivatives when reacted with nucleophiles such as Grignard reagents or organolithium compounds.
  • Condensation Reactions: It can react with amines to form Schiff bases, which are important intermediates in organic synthesis and have been shown to exhibit biological activity .
  • Electrophilic Substitution: The chlorinated positions on the aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Research indicates that derivatives of 3,5-dichloro-4-(methylthio)benzaldehyde exhibit significant biological activities. For instance, Schiff bases formed from this compound have demonstrated antibacterial and antioxidant properties. These derivatives have been tested against various pathogenic bacterial strains, showing varying degrees of antibacterial activity . Additionally, compounds synthesized from 3,5-dichloro-4-(methylthio)benzaldehyde have been explored for their potential anti-inflammatory and analgesic effects.

The synthesis of 3,5-dichloro-4-(methylthio)benzaldehyde can be achieved through several methods:

  • Starting Material: Thioanisole is commonly used as a precursor.
  • Catalytic Reaction: A catalyst system involving titanium tetrachloride and zirconium oxychloride can be employed to facilitate the reaction under controlled conditions. The reaction typically occurs at elevated temperatures (70-90°C) with carbon monoxide under pressure for several hours.
  • Subsequent Functionalization: Following the initial synthesis, further reactions can modify the compound to yield various derivatives.

3,5-Dichloro-4-(methylthio)benzaldehyde finds applications in several areas:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds, including potential drugs with antibacterial or anti-inflammatory properties.
  • Organic Synthesis: Used as an intermediate in the preparation of complex organic molecules and ligands.
  • Chemical Research: It serves as a valuable reagent in various

Studies on the interactions of 3,5-dichloro-4-(methylthio)benzaldehyde with biological systems have revealed its potential effects on cellular pathways. For example, its derivatives have shown antioxidant activity that may influence oxidative stress pathways within cells . The specific biochemical mechanisms through which these compounds exert their effects are still under investigation but indicate promising therapeutic potentials.

3,5-Dichloro-4-(methylthio)benzaldehyde shares similarities with several other compounds that also contain dichlorobenzaldehyde structures or methylthio groups. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
3,5-Dichloro-4-methoxybenzaldehydeC9H7Cl2OContains a methoxy group instead of methylthio
3,5-Difluoro-4-(methylthio)benzaldehydeC9H8F2OSSubstituted with fluorine atoms
3,5-Dichloro-4-hydroxybenzaldehydeC8H6Cl2O2Contains a hydroxyl group

The uniqueness of 3,5-dichloro-4-(methylthio)benzaldehyde lies in its specific combination of chlorination and methylthio substitution on the benzene ring, which influences its reactivity and biological activity compared to these similar compounds. This structural configuration may enhance its potential applications in pharmaceuticals and materials science.

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

219.9516414 g/mol

Monoisotopic Mass

219.9516414 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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